![molecular formula C8H7BrClNO B13617998 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)
3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound with a unique structure that includes both bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol typically involves the bromination and chlorination of cyclopenta[b]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Types of Reactions:
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: t-BuOOH, Mn(OTf)2
Reducing Agents: Various hydrides and metal catalysts
Substitution Reagents: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation Products: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- 2-Bromo-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
Comparison: Compared to similar compounds, 3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H7BrClNO |
|---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
3-bromo-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C8H7BrClNO/c9-5-3-4-1-2-6(12)7(4)11-8(5)10/h3,6,12H,1-2H2 |
InChI Key |
CTOAEQYRAJOTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


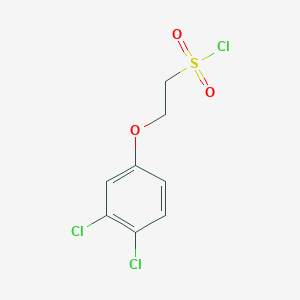
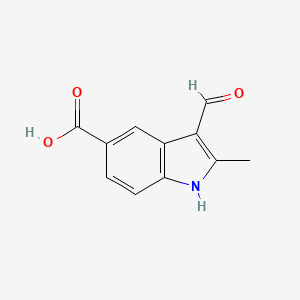
![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)
![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
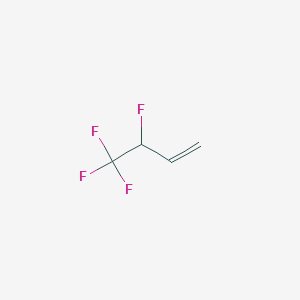

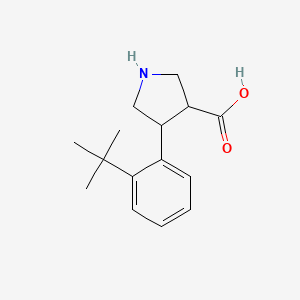
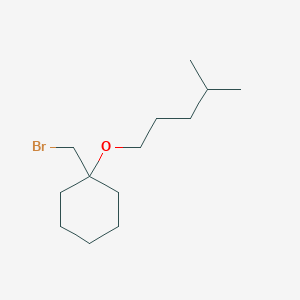

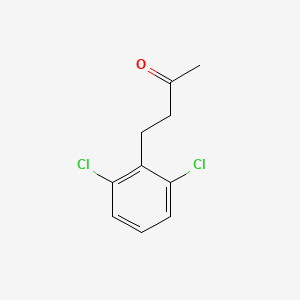
![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)
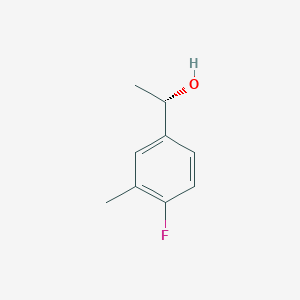
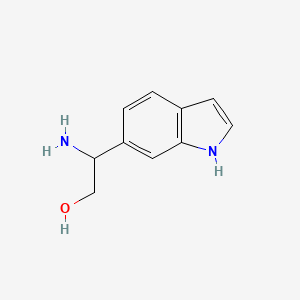
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)
